Azanide

Vue d'ensemble

Description

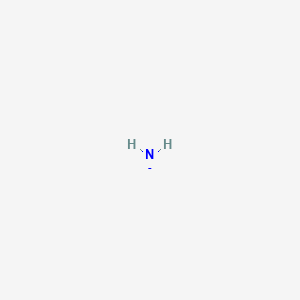

Azanide (NH₂⁻), also known as the amide ion, is a monovalent inorganic anion derived from ammonia (NH₃) via deprotonation. It serves as a strong base (pK₌H ~35–40) and nucleophile in organic and inorganic synthesis . Structurally, it adopts a bent geometry (VSEPR notation: AX₂E₂) with a bond angle of ~104.5° due to lone pair repulsion on nitrogen . This compound is highly reactive and typically stabilized in metal-amide complexes (e.g., LiNH₂, NaNH₂) or functionalized in ionic liquids and coordination compounds . Applications span catalysis, electrolytes, and gas sensing, where its basicity and electronic properties are exploited .

Applications De Recherche Scientifique

Calcium Bis(fluorosulfonyl)azanide

Chemical Properties:

- Molecular Formula: Ca(FSO₂)₂N₂

- CAS Number: 1906900-37-5

Applications:

- Electrochemistry: Calcium bis(fluorosulfonyl)this compound is primarily used as an electrolyte in calcium batteries due to its high ionic conductivity and stability. It enhances charge transfer rates during electrochemical reactions, making it a valuable component in high-performance batteries.

- Biological Systems: Research is ongoing into its use as a stabilizing agent for proteins and enzymes. Its unique chemical properties allow it to interact effectively with biomolecules, potentially improving the stability and functionality of therapeutic agents.

- Industrial Applications: The compound is utilized in the production of high-performance materials, including polymers and coatings, owing to its unique chemical properties.

Case Studies:

- Electrochemical Performance: Studies have demonstrated that calcium bis(fluorosulfonyl)this compound significantly improves the performance of calcium-ion batteries by facilitating ionic movement within the electrochemical cell.

- Biological Stability Testing: Experimental results indicate that this compound can stabilize certain enzymes, enhancing their activity under various conditions, which is crucial for biotechnological applications.

Tungsten this compound

Chemical Properties:

- Unique Features: Tungsten this compound exhibits exceptional thermal stability and density compared to its alkali metal counterparts.

Applications:

- Medicinal Chemistry: Tungsten this compound has been explored for its potential therapeutic applications, particularly in oncology. Its ability to interact with biological molecules may lead to the development of new anti-cancer agents.

- Chemical Synthesis: The this compound ion can act as a nucleophile in various organic reactions, facilitating the formation of new bonds and modifications of existing molecular structures.

Case Studies:

- Therapeutic Potential: Research has indicated that tungsten this compound may exhibit anti-cancer activities through its interactions with specific biological targets. Further studies are required to elucidate its mechanisms of action.

- Chemical Reactivity Investigations: Experiments have shown that tungsten this compound can effectively participate in nucleophilic substitution reactions, demonstrating its utility in organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for azanide compounds, and how do reaction conditions influence product purity?

- Methodology : this compound synthesis typically involves deprotonation of ammonia or amines using strong bases (e.g., alkali metals). For example, lithium bis(trifluoromethanesulfonyl)this compound (Li-TFSA) is synthesized by reacting bis(trifluoromethanesulfonyl)amine with lithium hydroxide in anhydrous solvents . Key factors include moisture exclusion (to prevent hydrolysis), solvent polarity (to stabilize ionic intermediates), and stoichiometric control. Purity is assessed via NMR, elemental analysis, and ion chromatography.

Q. How can this compound compounds be characterized spectroscopically, and what are the critical spectral markers?

- Methodology : Infrared (IR) spectroscopy identifies N–H stretching (3100–3300 cm⁻¹) and bending modes (1600–1700 cm⁻¹). UV/Vis spectroscopy detects ligand-to-metal charge transfer (LMCT) transitions in metal-azanide complexes, such as the 520 nm band in Cu(II)-azanide systems . X-ray crystallography resolves coordination geometry, while EPR spectroscopy characterizes paramagnetic species (e.g., g-values ≈ 2.18 for Cu(II)-azanide complexes) .

Q. What are the IUPAC nomenclature rules for this compound derivatives, and how do substituents affect naming conventions?

- Methodology : The IUPAC term "this compound" refers to the NH₂⁻ anion. Substitutive nomenclature prioritizes parent hydrides (e.g., "phosphanediide" for HP²⁻) and uses prefixes for substituents. For example, "bis(trifluoromethanesulfonyl)this compound" denotes two trifluoromethanesulfonyl groups attached to the nitrogen . Ambiguity is avoided by using systematic suffixes (e.g., "-ide" for anions).

Advanced Research Questions

Q. How do computational methods like DFT address discrepancies between experimental and theoretical spectroscopic data in this compound-metal complexes?

- Methodology : Density Functional Theory (DFT) calculates electronic transitions (e.g., LMCT energies) and compares them to experimental UV/Vis or EPR data. For instance, blue-shifted LMCT transitions in Cu(II)-azanide complexes may arise from solvent effects or basis set limitations in simulations. Multi-configurational approaches (e.g., CASSCF) improve accuracy for open-shell systems .

Q. What strategies optimize this compound-based electrolytes for ionic conductivity in electrochemical applications?

- Methodology : Ternary mixtures (e.g., EMIM-TFSA, ethylene carbonate, Li-TFSA) are studied using rheological and conductivity measurements. Key parameters include viscosity-conductivity trade-offs and ion-pair dissociation. For example, adding ethylene carbonate reduces viscosity by 30%, enhancing Li⁺ mobility . Table 1 : Conductivity Data for EMIM-TFSA/EC/Li-TFSA Mixtures

| EC Content (%) | Viscosity (mPa·s) | Conductivity (mS/cm) |

|---|---|---|

| 0 | 45 | 2.1 |

| 20 | 32 | 3.8 |

| 40 | 28 | 4.5 |

Q. How can this compound-functionalized materials enhance sensitivity in gas sensors, and what are the mechanistic limitations?

- Methodology : this compound groups (e.g., in UiO-66-NH₂ MOFs) act as adsorption sites for acidic gases like SO₂. Capacitive sensors measure dielectric changes upon gas binding. Challenges include humidity interference and long-term stability. Optimization involves tuning MOF porosity and this compound density .

Q. What experimental designs resolve contradictory data on the protonation states of this compound in enzymatic systems?

- Methodology : Combined spectroscopic techniques (e.g., CW-EPR, UV/Vis) and pH titration studies identify protonation equilibria. For example, in lytic polysaccharide monooxygenases, Species 3 (Cu(II)-azanide) dominates at pH > 8, confirmed by g₃ = 2.18 in EPR and LMCT bands .

Q. Methodological Guidelines

- Experimental Reproducibility : Document solvent purity, temperature control, and inert atmosphere conditions .

- Data Interpretation : Use statistical tools (e.g., error analysis for conductivity measurements) and validate computational models with experimental benchmarks .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for data transparency .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Key Properties of Azanide and Related Compounds

Structural and Functional Comparisons

Basicity and Reactivity :

- This compound (NH₂⁻) is a stronger base than its sulfonyl derivatives (e.g., Li-TFSA) due to the absence of electron-withdrawing groups. NaNH₂ retains this basicity but is stabilized by sodium ions .

- Sulfonyl-substituted azanides (e.g., TFSA⁻, FSA⁻) exhibit reduced basicity but enhanced thermal and electrochemical stability, making them suitable for battery electrolytes .

Electrolyte Performance :

- Li-TFSA outperforms Li-FSA and LiPF₆ in lithium-ion batteries due to superior ionic conductivity (2.5–5.0 mS/cm at 25°C) and stability against oxidation (>4.5 V vs. Li/Li⁺) .

- EMIM-TFSA, a room-temperature ionic liquid, shows negligible vapor pressure and tunable miscibility with organic solvents (e.g., ethylene carbonate), enabling safe, high-energy-density electrolytes .

- Sensor Applications: this compound-functionalized MOFs (e.g., UiO-66-NH₂) demonstrate selective SO₂ detection via NH₂⁻-SO₂ interactions, achieving a detection range of 1–150 ppm at room temperature . In contrast, non-functionalized MOFs lack this specificity.

Stability and Compatibility

Thermal Stability :

Hydrolytic Sensitivity :

- This compound and NaNH₂ react violently with water, producing NH₃ and NaOH . In contrast, TFSA⁻ and FSA⁻ anions hydrolyze slowly, forming HF and sulfonic acids .

Propriétés

Numéro CAS |

17655-31-1 |

|---|---|

Formule moléculaire |

NH2(−) H2N- |

Poids moléculaire |

16.023 g/mol |

Nom IUPAC |

azanide |

InChI |

InChI=1S/H2N/h1H2/q-1 |

Clé InChI |

HYGWNUKOUCZBND-UHFFFAOYSA-N |

SMILES |

[NH2-] |

SMILES canonique |

[NH2-] |

Synonymes |

azanide |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.